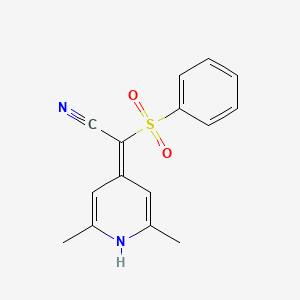
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile is a complex organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom. The compound’s structure includes a benzenesulfonyl group and a dihydropyridine moiety, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable dihydropyridine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dihydropyridine moiety may interact with cellular receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler sulfonyl compound used in similar synthetic applications.
Dihydropyridine Derivatives: Compounds with similar structures but different substituents, used in various pharmacological studies.
Uniqueness
2-(Benzenesulfonyl)-2-(2,6-dimethyl-1,4-dihydropyridin-4-ylidene)acetonitrile is unique due to its combined sulfonyl and dihydropyridine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-(2,6-dimethyl-1H-pyridin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-13(9-12(2)17-11)15(10-16)20(18,19)14-6-4-3-5-7-14/h3-9,17H,1-2H3 |
InChI Key |
XLLPHGUWMXAIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)C=C(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
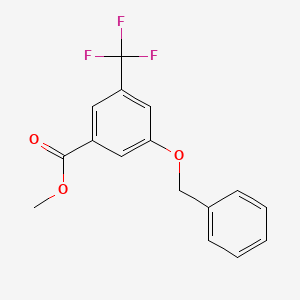
![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
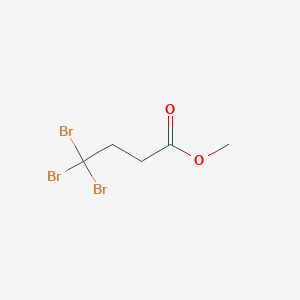
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)
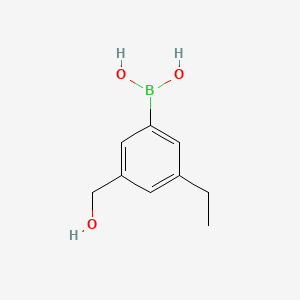
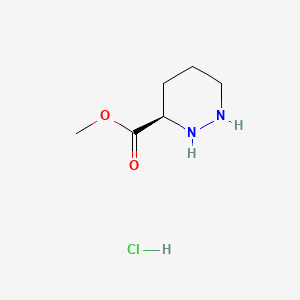


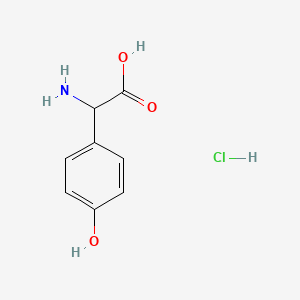
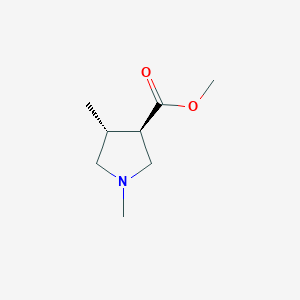

![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
